Bis(4-cyanobenzyl)amine Hydrochloride
Description
Chemical Classification and Significance
Bis(4-cyanobenzyl)amine Hydrochloride belongs to the chemical classification of aromatic secondary amines, specifically categorized as a bis-benzylamine derivative bearing cyano functional groups. The compound is formally designated with the Chemical Abstracts Service registry number 1802566-49-9 and carries the International Union of Pure and Applied Chemistry systematic name 4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile hydrochloride. Alternative nomenclature includes alpha,alpha'-iminodi-para-tolunitrile hydrochloride, reflecting its structural composition.
The molecular formula of this compound is represented as C₁₆H₁₃N₃·HCl, with a corresponding molecular weight of 283.76 grams per mole. The structural framework consists of two identical 4-cyanobenzyl groups connected through a central nitrogen atom, forming a symmetrical bis-tertiary amine architecture when considering the hydrochloride salt form. This symmetrical arrangement is particularly noteworthy within the broader context of bis-tertiary amine compounds, which have demonstrated significant biological activity in various research applications.
The compound exhibits characteristic physical properties typical of organic hydrochloride salts, presenting as a white to light yellow crystalline powder at standard temperature conditions. The crystalline nature of the material facilitates its handling and purification processes, making it suitable for various synthetic applications. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart, which is catalogued under Chemical Abstracts Service number 17658-19-4.
Historical Development and Discovery
The historical development of this compound emerges from the broader evolution of benzylamine chemistry and the systematic exploration of cyano-substituted aromatic compounds. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be contextualized within the historical framework of aromatic amine chemistry that gained prominence during the mid-to-late twentieth century.
The compound's structural motif reflects the synthetic chemistry developments that focused on creating bis-substituted amine derivatives for various applications in organic synthesis. The incorporation of cyano groups into benzylamine structures represents a strategic approach to introducing electron-withdrawing functionality while maintaining the structural integrity of the amine framework. This design principle has been instrumental in developing compounds with enhanced chemical reactivity and potential biological activity.
The emergence of this compound in chemical databases and commercial availability through major chemical suppliers such as Tokyo Chemical Industry and Fisher Scientific indicates its recognition as a valuable synthetic intermediate. The standardized production and distribution of this material suggest its established role within the synthetic organic chemistry community, particularly in applications requiring bis-benzylamine scaffolds with specific electronic properties imparted by the cyano substituents.
Research Context and Importance
The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its utility as a synthetic building block in organic chemistry. The compound's symmetrical bis-tertiary amine structure positions it within a class of molecules that have demonstrated remarkable activity in biological systems, specifically as antagonists for chemokine receptors. This structural framework has been explored extensively in the development of novel therapeutic agents targeting various biological pathways.
Contemporary research applications of this compound include its utilization in synthetic methodologies involving reductive amination processes, where aromatic aldehydes are converted to corresponding amine derivatives. The presence of cyano functional groups provides unique electronic properties that can influence reaction outcomes and selectivity in various synthetic transformations. These electronic effects are particularly valuable in developing regiospecific synthetic processes for complex molecular architectures.
Properties
IUPAC Name |
4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16;/h1-8,19H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPRRXGOGODEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802566-49-9 | |
| Record name | Bis(4-cyanobenzyl)amine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of 4-cyanobenzylamine
One of the primary methods to prepare Bis(4-cyanobenzyl)amine involves the reductive amination of 4-cyanobenzylamine. This process includes:
- Starting Materials: 4-cyanobenzylamine and an aldehyde or ketone derivative.
- Catalysts: Palladium on carbon (Pd/C) is commonly used as a catalyst.
- Solvent: Xylene or isopropanol is often employed as the reaction medium.
- Conditions: The reaction is conducted under reflux at temperatures around 135-140°C under a nitrogen atmosphere.
- Mechanism: The amine reacts with the aldehyde to form an imine intermediate, which is subsequently reduced catalytically to form the secondary amine.
- Workup: After completion, the catalyst is filtered off, and solvents are removed by distillation. The product is purified by recrystallization or extraction.
Example from Literature:
A documented procedure describes mixing 40 parts by weight of 4-cyanobenzylamine with 176 parts of xylene and 4 parts of 5% Pd/C catalyst under nitrogen, refluxing for 4 hours with vigorous ammonia evolution, followed by filtration and distillation to isolate the product.
Nucleophilic Substitution on 4-cyanobenzyl Chloride
Another route involves the nucleophilic substitution reaction where 4-cyanobenzyl chloride reacts with ammonia or amines to yield Bis(4-cyanobenzyl)amine derivatives. Key aspects include:
- Reagents: 4-cyanobenzyl chloride and ammonia or amine nucleophiles.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) facilitate the reaction.
- Base: Sodium hydride or potassium hydroxide may be used to deprotonate the amine and promote substitution.
- Temperature: Reaction temperatures typically range from room temperature to 150°C depending on the solvent and reagents.
- Purification: The crude product is purified by recrystallization, often using methanol or ethanol.
This method benefits from simplicity and is amenable to industrial scale-up due to fewer steps and high yields.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Xylene, Isopropanol, DMF | Choice depends on reaction type |
| Catalyst | 5% Pd on carbon | Used in reductive amination |
| Temperature | 135-150°C | Reflux conditions for amination |
| Reaction Time | 1-4 hours | Depends on scale and catalyst efficiency |
| Base | Sodium hydride, KOH | For nucleophilic substitution |
| Molar Ratios | 1:1 to 1:1.1 (substrate:base) | Optimized for maximum conversion |
| Yield | >60% to >90% | Varies by method and purification |
| Purity | >99% | Achieved by recrystallization |
Detailed Research Findings
High Yield and Purity: Using sodium hydride in DMF as a base for nucleophilic substitution yields products with purity exceeding 99% and yields above 90%, with simplified reaction steps and shorter reaction times compared to traditional potassium hydroxide methods.
Catalytic Hydrogenation: The use of palladium on carbon catalysts under hydrogen atmosphere enables efficient reductive amination, with ammonia evolution indicating reaction progress. This method produces Bis(4-cyanobenzyl)amine with yields around 63% and melting points consistent with literature values, confirming product identity and purity.
Industrial Applicability: The described methods are suitable for industrial production due to their straightforward procedures, use of readily available reagents, and high product quality.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Reductive Amination | 4-cyanobenzylamine + aldehyde | Pd/C catalyst | Xylene, Isopropanol | 135-140 | ~63 | >99 | Ammonia evolution observed |
| Nucleophilic Substitution | 4-cyanobenzyl chloride + NH3 | Sodium hydride, KOH | DMF | 150 | >90 | >99 | Simplified, no dewatering required |
Chemical Reactions Analysis
Bis(4-cyanobenzyl)amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the role of bis(4-cyanobenzyl)amine hydrochloride as a potent antimicrobial agent. It has been shown to enhance the efficacy of antibiotics against Gram-negative pathogens. Specifically, it acts as a synergist, potentiating the activity of Gram-positive antibiotics, thus providing a promising avenue for combating antibiotic resistance .
Synthesis of Bioactive Compounds:
The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the formation of amidoximes, which are precursors to 1,2,4-oxadiazolones—structures known for their diverse pharmacological activities . The ability to modify the amine group allows for the creation of various derivatives that may exhibit enhanced biological properties.
Coordination Chemistry
Metal Ion Chelation:
this compound has applications in coordination chemistry as a ligand for metal ions. Its structure allows it to form stable complexes with various transition metals, which can be utilized in catalysis and material science . The chelation properties are particularly valuable in the development of new materials with specific electronic or optical properties.
Synthetic Applications
One-Pot Synthesis Reactions:
The compound is involved in one-pot synthesis reactions that simplify the preparation of complex molecules. For example, it has been used effectively in the synthesis of N-substituted amidoximes from amides under mild conditions. This method not only reduces reaction times but also minimizes the need for multiple purification steps . The versatility of this compound in such reactions underscores its importance as a synthetic building block.
Case Study 1: Antimicrobial Potentiation
A study demonstrated that this compound significantly increased the effectiveness of specific antibiotics against resistant strains of bacteria. This was evidenced through in vitro assays where bacterial growth inhibition was measured with and without the presence of the compound .
Case Study 2: Synthesis of 1,2,4-Oxadiazolones
In another investigation, researchers utilized this compound to synthesize 1,2,4-oxadiazolones from amidoximes via cyclization reactions. The resultant compounds exhibited notable anti-inflammatory and anti-tumor activities, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of Bis(4-cyanobenzyl)amine Hydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of Bis(4-cyanobenzyl)amine Hydrochloride include halogenated benzylamine derivatives and cycloalkyl/heterocyclic variants. Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Pharmacological and Toxicological Profiles
Commercial Availability and Specifications
- This compound: Available from TCI Chemicals (CAS: 1802566-49-9) in >98% purity .
- Bis(4-fluorobenzyl)amine Hydrochloride : Offered by multiple suppliers (e.g., CAS: 646051-52-7) with 97% purity and room-temperature storage .
- Piperidine/Chlorobenzyl Derivatives : Specialized suppliers like Hairui Chem provide custom synthesis services .
Biological Activity
Bis(4-cyanobenzyl)amine hydrochloride (C16H14ClN3) is a compound that has recently garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews various studies focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound is characterized by the presence of two cyanobenzyl groups attached to a central amine, which contributes to its biological activity. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Studies
- Cell Line Testing : Studies have shown that this compound demonstrates cytotoxicity in multiple cancer cell lines:
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound resulted in increased Annexin-V and 7-AAD positive populations, indicating apoptosis induction .
- Cell Cycle Arrest : The compound was found to cause S-phase arrest in MCF-7 cells, suggesting that it interferes with DNA synthesis and cell replication processes .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. Several studies have explored variations in the cyanobenzyl moiety to optimize potency:
- Modification Studies : Substituting different functional groups on the benzyl rings has been shown to significantly affect the compound's affinity for cancer cell targets . For instance, the introduction of hydrophobic substituents enhanced binding affinity and cytotoxicity.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key findings:
Case Studies
Several case studies highlight the potential applications of this compound in cancer therapy:
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.
- Combination Therapies : Preliminary findings suggest that this compound may enhance the efficacy of existing chemotherapy drugs when used in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
